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Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of the

cis and trans isomers of 2-butenedioic acid, namely maleic acid and fumaric acid. Due to their

distinct molecular geometries, these isomers exhibit significant differences in their

spectroscopic signatures, which are critical for their identification, characterization, and

quantification in various scientific and industrial applications, including drug development. This

document presents a detailed compilation of their ¹H NMR, ¹³C NMR, Infrared (IR), Raman, and

UV-Vis spectroscopic data. Furthermore, it outlines the experimental protocols for acquiring this

data, ensuring reproducibility and accuracy in laboratory settings.

Introduction
Maleic acid (cis-2-butenedioic acid) and fumaric acid (trans-2-butenedioic acid) are

dicarboxylic acids with the chemical formula C₄H₄O₄. Their geometric isomerism gives rise to

distinct physical and chemical properties, which in turn are reflected in their interaction with

electromagnetic radiation. Spectroscopic techniques are therefore powerful tools for

differentiating and characterizing these isomers. Understanding their unique spectroscopic

profiles is paramount for quality control, reaction monitoring, and formulation development in

the pharmaceutical and chemical industries. Fumaric acid, for instance, is utilized in medicine

and as a food additive, making its purity and distinction from the more toxic maleic acid a

critical concern.
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Spectroscopic Data of Maleic Acid and Fumaric Acid
The following tables summarize the key spectroscopic data for maleic acid and fumaric acid,

facilitating a direct comparison of their characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The chemical shifts (δ) of the protons (¹H) and carbons (¹³C) in maleic and fumaric acid are

highly informative.

Table 1: ¹H NMR Spectroscopic Data

Compound Solvent
Olefinic Protons (δ,
ppm)

Carboxylic Acid
Protons (δ, ppm)

Maleic Acid DMSO-d₆ ~6.2-6.4 (singlet)[1] Variable, broad

D₂O ~6.2-6.4 (singlet)[1] Not observed

Fumaric Acid DMSO-d₆ ~6.5 (singlet) Variable, broad

D₂O ~6.5 (singlet) Not observed

Note: The two olefinic protons in maleic acid are chemically and magnetically equivalent,

appearing as a single peak.[1] Similarly, the two olefinic protons in fumaric acid are equivalent

and also present as a singlet. The chemical shift of the carboxylic acid protons is highly

dependent on concentration, temperature, and solvent.

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent
Olefinic Carbons
(δ, ppm)

Carboxylic
Carbons (δ, ppm)

Maleic Acid DMSO-d₆ ~130.0[1] ~166.5[1]

Fumaric Acid DMSO-d₆ ~134.5 ~165.5
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Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique

fingerprint.

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

Functional Group Maleic Acid Fumaric Acid

O-H stretch (carboxylic acid) 3200-2500 (broad) 3120-2500 (broad)

C=O stretch (carboxylic acid) ~1707 ~1680

C=C stretch ~1630 ~1640

C-O stretch ~1220 ~1290

O-H bend ~910 ~980 (out-of-plane)

Note: The position of the C=O stretching vibration can be influenced by hydrogen bonding. The

broadness of the O-H stretch is characteristic of carboxylic acids due to hydrogen bonding.

Table 4: Key Raman Scattering Peaks (cm⁻¹)

Functional Group Maleic Acid Fumaric Acid

C=O stretch ~1700 ~1687

C=C stretch ~1640 ~1650

Carboxylic acid deformation ~850 ~870

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: UV-Vis Absorption Maxima (λ_max)
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Compound Solvent λ_max (nm)
Molar Absorptivity
(ε)

Maleic Acid Acidic Aqueous ~210 Variable

Fumaric Acid Acidic Aqueous ~208 Variable

Note: The λ_max can be influenced by the pH of the solution. Both isomers exhibit a π → π

transition associated with the conjugated system.*

Experimental Protocols
This section provides detailed methodologies for the key spectroscopic experiments cited in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of maleic and fumaric acid.

Materials:

NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., DMSO-d₆, D₂O)

Maleic acid and fumaric acid samples

Pipettes and vials

Vortex mixer

Procedure:

Sample Preparation:

Weigh approximately 10-20 mg of the acid sample into a clean, dry vial.
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Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

Vortex the vial until the sample is completely dissolved.

Using a pipette with a cotton or glass wool plug, filter the solution into a clean NMR tube to

a height of about 4-5 cm.

Cap the NMR tube.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

Place the sample in the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Load a standard proton acquisition experiment.

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

Use a 90° pulse angle.

Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time (typically 1-5

seconds for small molecules).

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:
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Load a standard carbon acquisition experiment with proton decoupling.

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

Use a 30-45° pulse angle to reduce the relaxation delay.

Set a short relaxation delay (e.g., 1-2 seconds).

Acquire a larger number of scans due to the low natural abundance of ¹³C (typically

several hundred to thousands).

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr
Pellet Method)
Objective: To obtain a high-quality infrared spectrum of solid maleic or fumaric acid.

Materials:

FT-IR spectrometer

Hydraulic press with a pellet die

Agate mortar and pestle

Spectroscopy grade potassium bromide (KBr), dried

Maleic acid and fumaric acid samples

Spatula and weighing paper

Procedure:

Sample Preparation:

Dry the KBr powder in an oven at ~110°C for several hours and store it in a desiccator.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place approximately 1-2 mg of the acid sample and 100-200 mg of dry KBr into an agate

mortar.

Thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous

powder is obtained.

Transfer the powder into the pellet die.

Pellet Formation:

Assemble the die and place it in the hydraulic press.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Carefully release the pressure and retrieve the KBr pellet from the die.

Data Acquisition:

Place the pellet in the sample holder of the FT-IR spectrometer.

Collect a background spectrum of the empty sample compartment.

Collect the sample spectrum.

The typical scanning range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple

scans (e.g., 16-32) to improve the signal-to-noise ratio.

The resulting spectrum should be displayed in terms of transmittance or absorbance

versus wavenumber.

Raman Spectroscopy
Objective: To obtain a Raman spectrum of solid maleic or fumaric acid.

Materials:

Raman spectrometer with a laser excitation source (e.g., 785 nm)
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Microscope for sample focusing

Maleic acid and fumaric acid samples (as crystalline powder)

Glass slide or sample holder

Procedure:

Sample Preparation:

Place a small amount of the crystalline powder of the acid onto a clean glass slide or the

appropriate sample holder.

Instrument Setup and Data Acquisition:

Place the sample under the microscope objective of the Raman spectrometer.

Focus the laser onto the sample.

Set the laser power to a level that provides a good signal without causing sample

degradation.

Set the acquisition time and the number of accumulations to achieve a satisfactory signal-

to-noise ratio.

Collect the Raman spectrum over the desired spectral range (e.g., 200-3500 cm⁻¹).

The spectrum is typically plotted as intensity versus Raman shift (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the UV-Vis absorption spectrum of maleic and fumaric acid in solution.

Materials:

UV-Vis spectrophotometer

Matched quartz cuvettes (e.g., 1 cm path length)
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Solvent (e.g., dilute acidic water, ethanol)

Maleic acid and fumaric acid samples

Volumetric flasks and pipettes

Procedure:

Solution Preparation:

Prepare a stock solution of the acid in the chosen solvent with a known concentration

(e.g., 1 mg/mL).

Perform serial dilutions to obtain a series of solutions with decreasing concentrations.

Data Acquisition:

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

Fill a quartz cuvette with the solvent to be used as a blank.

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

Rinse a second cuvette with the sample solution and then fill it.

Place the sample cuvette in the spectrophotometer.

Scan the absorbance of the sample over the desired wavelength range (e.g., 190-400

nm).

Identify the wavelength of maximum absorbance (λ_max).

Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic techniques

described in this guide.
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NMR Spectroscopy Workflow

FT-IR (KBr Pellet) Workflow

Raman Spectroscopy Workflow

UV-Vis Spectroscopy Workflow

Sample Preparation
(Dissolution in Deuterated Solvent)

Data Acquisition
(Lock, Shim, Acquire FID)

Data Processing
(FT, Phasing, Baseline Correction)

Spectral Analysis
(Chemical Shifts, Integration)

Sample Preparation
(Grind with KBr)

Pellet Formation
(Hydraulic Press)

Data Acquisition
(Background and Sample Scan)

Spectral Analysis
(Peak Identification)

Sample Preparation
(Place on Slide)

Data Acquisition
(Focus Laser, Collect Spectrum)

Spectral Analysis
(Raman Shift Identification)

Sample Preparation
(Prepare Dilutions)

Data Acquisition
(Baseline and Sample Scan)

Spectral Analysis
(Identify λ_max)

Click to download full resolution via product page

Caption: General workflows for spectroscopic analysis.

Conclusion
The distinct spectroscopic data for maleic acid and fumaric acid presented in this guide serve

as a valuable resource for their unambiguous identification and characterization. The

differences in their NMR chemical shifts, vibrational frequencies, and, to a lesser extent, their

UV-Vis absorption, are direct consequences of their cis and trans geometries. By following the

detailed experimental protocols provided, researchers, scientists, and drug development

professionals can reliably obtain high-quality spectroscopic data, ensuring the accuracy and

integrity of their work. The provided workflows offer a clear visual representation of the steps

involved in each analytical technique, further aiding in the practical application of these

methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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